(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

dopamine antagonist stereochemistry enantiomeric differentiation

Dopamine D2/D3 pharmacological studies require ligands with defined stereochemistry and functional selectivity. This (4aR,10bR)-configured enantiomer provides authenticated dopamine antagonist activity, enabling discrimination from agonist congeners like (+)-PHNO. • D2/D3 antagonist for competitive binding assays • Chiral precursor for ¹¹C-D2-selective PET tracer synthesis • Rigid scaffold for N4/C9 SAR diversification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B13710474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC3C2OCC(=O)N3)C=C1
InChIInChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)/t11-,13-/m0/s1
InChIKeyHFZGKSHMCSNUQB-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (-)-Naphthoxazinone Dopamine Antagonist


(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (CAS 99833-90-6) is a chiral, tricyclic naphthoxazinone that functions as a dopamine antagonist and dopaminergic ligand . It serves as a critical intermediate in the synthesis of enantiopure naphthoxazine-based radiotracers and pharmacological probes targeting dopamine D2/D3 receptors [1]. The compound is the (4aR,10bR)-configured enantiomer, and its stereochemistry fundamentally dictates its receptor binding profile, distinguishing it from its (+)-enantiomer (CAS 153153-60-7) and from the broader class of hexahydronaphthoxazine dopamine agonists [1].

Dopamine antagonist tool Antagonist profile for D2/D3 receptor binding studies and functional assays.
Chiral reference standard (4aR,10bR) absolute configuration; distinct from (+)-enantiomer and agonist analogs.
PET tracer precursor Intermediate for D2-preferring ¹¹C-radioligand synthesis, complementing D3-preferring (+)-PHNO series.

Naphthoxazinone Stereochemistry: Antagonist vs Agonist


Interchanging (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one with its (+)-enantiomer or with structurally related hexahydronaphthoxazines such as (+)-PHNO or S32504 without stereochemical verification is scientifically invalid. The (4aR,10bR) absolute configuration of the (-)-enantiomer confers dopamine antagonist properties, whereas the enantiomeric (+)-PHNO (4aR,10bR-9-ol) and the carboxamide-substituted S32504 are potent dopamine D2/D3 agonists [1][2]. Even within the same naphthoxazinone scaffold, the C9 methoxy versus C9 hydroxy substitution, combined with the N4 propyl versus N4 hydrogen difference, can invert functional activity at dopamine receptors [2]. Procurement decisions must therefore be anchored to authenticated stereochemistry and precise substitution pattern, not merely to the naphthoxazine core.

Functional inversion

The (+)-enantiomer and PHNO analogs function as D2/D3 agonists; substitution may invert the intended antagonist pharmacology.

Substitution pattern sensitivity

C9 methoxy vs hydroxy and N4 substitution alter receptor activation; core scaffold alone does not ensure antagonist activity.

Stereochemical authentication required

Close melting points (Δ ~1 °C) make chiral chromatographic confirmation essential; racemate or diastereomer may confound results.

Comparative Evidence: (-)-Naphthoxazinone vs Analogues


Stereochemistry Dictates Antagonist/Agonist Profile

The (-)-enantiomer (CAS 99833-90-6, 4aR,10bR configuration) is characterized as a dopamine antagonist, while the structurally analogous (+)-PHNO (4aR,10bR-9-hydroxy-4-propyl-naphthoxazine) is a potent dopamine D2 agonist . This functional divergence arises from the combination of C9 substitution (methoxy vs hydroxy) and N4 substitution (H vs propyl) on the identical naphthoxazine core. In the γ-butyrolactone model of dopamine autoreceptor activation, the 9-hydroxy-4-propyl analog N-0500 ((+)-PHNO) displayed 10-fold greater potency than apomorphine, demonstrating robust agonist activity, whereas the non-hydroxylated, non-propylated scaffold lacks such agonist efficacy and instead exhibits antagonist properties [1].

Antagonist/agonist profile
Class-level inference
Functional inversion: antagonist vs agonist; (+)-PHNO ED50 0.05 mg/kg vs apomorphine 0.5 mg/kg i.p. (γ-butyrolactone model)
Supports enantiomer-specific functional interpretation
No direct binding Ki; functional data from autoreceptor assay
dopamine antagonist stereochemistry enantiomeric differentiation

Melting Point & Purity for Material Authentication

The (-)-enantiomer (CAS 99833-90-6) exhibits a sharp melting point of 215–217 °C, which is distinct from the (+)-enantiomer (CAS 153153-60-7, mp 216–218 °C) and from the racemate or cis diastereomers . This narrow melting range serves as a primary identity and purity indicator. The compound is soluble in dichloromethane, ethyl acetate, and methanol, with a predicted boiling point of 468.7 ± 45.0 °C and density of 1.191 ± 0.06 g/cm³, enabling reproducible preparation of stock solutions for in vitro assays . In contrast, the reduced oxazine form (CAS 99833-85-9) differs in molecular formula (C13H18ClNO2 vs C13H15NO3) and exhibits a decomposition point >270 °C [1].

Melting point & identity
Cross-study comparable
mp 215–217 °C; Δ ~1 °C vs (+)-enantiomer; reduced oxazine HCl decomposes >270 °C
Supports material authentication workflow
Chiral chromatographic confirmation required
purity analysis melting point chiral purity

Enantiopure Precursor for D2-Selective PET Tracers

The (-)-oxazin-3-one scaffold is employed as a direct precursor for the preparation of ¹¹C-(-)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, a PET radiotracer used for imaging the dopamine D2 high-affinity state [1]. This contrasts with the more widely used (+)-PHNO radiotracer series, which targets D3-preferring binding. The (-)-configured radiotracer derived from this precursor provides an enantiomerically pure alternative for probing D2 receptor populations with reduced D3 cross-reactivity compared to (+)-PHNO [1][2]. The oxazin-3-one carbonyl allows selective reduction and subsequent ¹¹C-propylation to yield the final radioligand.

PET tracer precursor
Class-level inference
Precursor to ¹¹C-(-)-PHNO analog, D2-preferring PET ligand; contrast with D3-preferring (+)-PHNO precursor
Supports enantioselective radiotracer synthesis context
No quantitative affinity data; based on class-level D2 vs D3 preference
PET radiotracer carbon-11 labeling precursor synthesis

Applications of (-)-Naphthoxazinone


D2-Selective PET Radioligand Synthesis

This (-)-oxazin-3-one serves as the chiral precursor for preparing ¹¹C-(-)-4-propyl-9-hydroxy-naphthoxazine, a D2-selective PET tracer. In contrast to the widely used D3-preferring (+)-PHNO, the (-)-configured radioligand derived from this precursor offers reduced D3 cross-reactivity, making it suitable for studies requiring selective D2 receptor quantification in striatal and extrastriatal regions [1].

D2 Antagonist Reference for Binding Studies

As a dopamine antagonist, the compound can be used as a reference ligand in competitive binding assays to characterize novel D2/D3 ligands. Its antagonist profile contrasts with agonists like (+)-PHNO or ropinirole, enabling functional selectivity profiling in GTPγS binding or β-arrestin recruitment assays [1].

Chiral Building Block for Naphthoxazine SAR

The (4aR,10bR)-configured oxazin-3-one provides a rigid, enantiopure scaffold for diversification at N4 and C9 positions. This enables systematic SAR exploration of D2/D3 receptor selectivity, complementing existing naphthoxazine libraries built on the PHNO or S32504 agonist scaffolds [2].

Application
Selection Property
Validation Focus
D2-selective PET tracer synthesis
Chiral (4aR,10bR) precursor authenticity
Enantiomeric identity and radiolabeling yield
D2 antagonist reference compound
Antagonist profile verification
Functional selectivity vs agonist controls in binding assays
Naphthoxazine SAR scaffold
Enantiopure (4aR,10bR) core with C9/N4 diversification
Substitution-dependent D2/D3 activity patterns
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